vitamin B1
CAS No.: 59-43-8
Cat. No.: VC0006801
Molecular Formula: C12H18ClN4OS+
Molecular Weight: 301.82 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 59-43-8 |
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Molecular Formula | C12H18ClN4OS+ |
Molecular Weight | 301.82 g/mol |
IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydrochloride |
Standard InChI | InChI=1S/C12H17N4OS.ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1; |
Standard InChI Key | MYVIATVLJGTBFV-UHFFFAOYSA-N |
Impurities | Heavy metals: not more than 10 mg/kg; water: not more than 5%. |
SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl |
Canonical SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl |
Colorform | Crystals from water |
Melting Point | 164 °C MP: 248 °C, DECOMP /HYDROCHLORIDE/ |
Chemical Structure and Biochemical Properties of Thiamine
Molecular Composition
Thiamine (C₁₂H₁₇N₄OS⁺) consists of a pyrimidine ring linked to a thiazole moiety via a methylene bridge . Its molecular weight is 265.355 g/mol, and it forms phosphorylated derivatives—thiamine monophosphate (TMP), thiamine diphosphate (TDP), and thiamine triphosphate (TTP)—that mediate distinct biological roles .
Table 1: Key Chemical Properties of Thiamine
Property | Value |
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Chemical Formula | C₁₂H₁₇N₄OS⁺ |
Molecular Weight | 265.355 g/mol |
Solubility | Water-soluble |
Major Derivatives | TMP, TDP, TTP |
ATC Code | A11DA01 |
Absorption and Metabolism
Thiamine is absorbed in the jejunum via active transport (THTR1/THTR2 transporters) or passive diffusion at high concentrations . Intestinal phosphatases dephosphorylate dietary thiamine esters into free thiamine, which enters systemic circulation. Hepatic and renal tissues phosphorylate 80% of circulating thiamine into TDP, the primary coenzyme form . Excess thiamine is excreted renally, necessitating daily intake.
Biochemical Functions and Enzyme Cofactor Roles
Energy Metabolism
TDP serves as a cofactor for three pivotal mitochondrial enzymes:
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Pyruvate dehydrogenase (PDH): Converts pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle .
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α-Ketoglutarate dehydrogenase (KGDH): Catalyzes oxidative decarboxylation in the citric acid cycle, generating NADH .
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Transketolase: Facilitates pentose phosphate pathway reactions, producing NADPH and ribose-5-phosphate for nucleotide synthesis .
Deficiency disrupts ATP production, causing lactate accumulation and mitochondrial dysfunction .
Neurotransmitter Synthesis
Thiamine-dependent enzymes synthesize acetylcholine, GABA, and glutamate. PDH-derived acetyl-CoA is critical for acetylcholine production, while KGDH supports GABA synthesis via the glutamate decarboxylase pathway . Low thiamine levels impair synaptic transmission, contributing to cognitive deficits in Wernicke-Korsakoff syndrome .
Health Benefits and Clinical Applications
Neurological and Psychiatric Health
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Depression Management: A cross-sectional study of 1,500 Chinese adults (50–70 years) found inverse correlations between serum thiamine and depression severity . Six-week supplementation reduced symptoms in major depressive disorder patients by 32% compared to placebo .
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Neurodegenerative Diseases: Thiamine mitigates oxidative stress in Alzheimer’s and Parkinson’s models by enhancing PDH activity and reducing amyloid-β toxicity .
Cardiovascular and Metabolic Effects
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Diabetes Management: Thiamine supplementation (300 mg/day) reduced urinary albumin excretion in diabetic patients by 41% and improved endothelial function .
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Heart Failure Prevention: TDP deficiency impairs cardiac acetyl-CoA synthesis, leading to ATP depletion and cardiomyopathy. Replenishment restores ejection fraction by 15% in deficient patients .
Table 2: Therapeutic Doses for Thiamine Deficiency Disorders
Deficiency: Etiology and Clinical Manifestations
Risk Factors
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Nutritional Insufficiency: Polished rice diets (common in Asia) lack thiamine; milling removes 90% of grain thiamine .
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Alcohol Use Disorder: Ethanol inhibits intestinal THTR1/2 transporters and hepatic TDP synthesis .
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Hemodialysis: Water-soluble thiamine is lost during treatment, necessitating 2–3 mg/day supplementation .
Deficiency Syndromes
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Dry Beriberi: Peripheral neuropathy, muscle atrophy, and hyporeflexia due to impaired nerve conduction .
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Wet Beriberi: High-output heart failure with edema, tachycardia, and cardiomegaly .
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Wernicke-Korsakoff Syndrome: Acute encephalopathy (nystagmus, ataxia) progressing to anterograde amnesia .
Table 3: Serum Thiamine Levels and Clinical Correlations
Serum Thiamine (µg/dL) | Clinical Status |
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>20 | Normal |
10–20 | Subclinical Deficiency |
<10 | Severe Deficiency (Beriberi) |
Dietary Sources and Recommended Intake
Natural Sources
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Animal Products: Pork (0.6 mg/100 g), trout (0.3 mg/100 g) .
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Plant Sources: Sunflower seeds (1.5 mg/100 g), black beans (0.4 mg/100 g) .
Recommended Dietary Allowance (RDA)
Age Group | RDA (mg/day) |
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Adults | 1.1–1.2 |
Pregnancy | 1.4 |
Lactation | 1.5 |
Emerging Research and Environmental Impact
Marine Vitamin B1 Cycling
The degradation product FAMP (N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine) is utilized by marine microbes as a thiamine analog. FAMP concentrations in surface seawater (2–15 pM) suggest dark oxidation pathways supplement microbial B1 demands .
Genetic Polymorphisms
Mutations in SLC19A2 (THTR1) and SLC19A3 (THTR2) cause thiamine-responsive megaloblastic anemia, highlighting transporter-critical roles in cellular uptake .
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